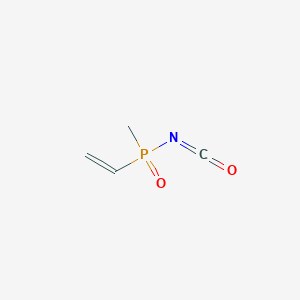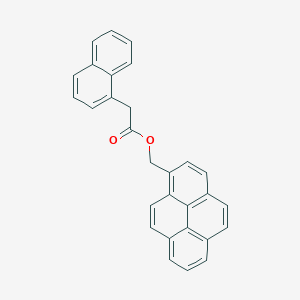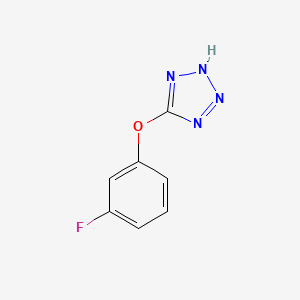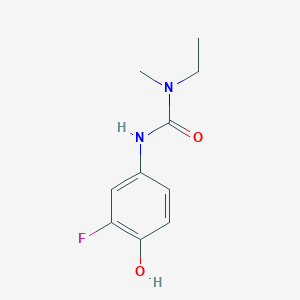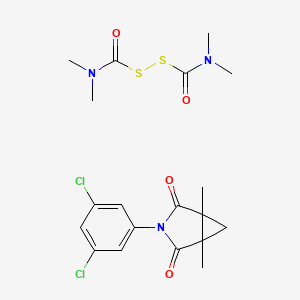
Procymidone-thiram mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procymidone-thiram mixture is a combination of two fungicides, procymidone and thiram, used primarily in agriculture to control fungal diseases in crops. Procymidone is a dicarboximide fungicide, while thiram is a dithiocarbamate fungicide. This mixture is effective against a wide range of fungal pathogens, providing both preventive and curative actions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Procymidone is synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with maleic anhydride to form the intermediate, which is then cyclized to produce procymidone. Thiram is synthesized by reacting carbon disulfide with dimethylamine, followed by oxidation.
Industrial Production Methods: Industrial production of procymidone involves the use of large-scale reactors where the raw materials are mixed under controlled temperatures and pressures to ensure high yield and purity. Thiram production also involves large-scale reactors, with careful control of reaction conditions to prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Procymidone and thiram undergo various chemical reactions, including oxidation, reduction, and substitution. Procymidone can be hydrolyzed under acidic or basic conditions, while thiram can be oxidized to form disulfides.
Common Reagents and Conditions: Common reagents used in the reactions of procymidone include acids, bases, and oxidizing agents. For thiram, common reagents include oxidizing agents and reducing agents.
Major Products: The major products formed from the reactions of procymidone include its hydrolysis products, while thiram forms disulfides and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Procymidone-thiram mixture has been extensively studied for its applications in agriculture, particularly in controlling fungal diseases in crops such as vegetables, fruits, and ornamental plants. It is also used in postharvest treatments to prevent fungal growth during storage and transportation. In addition, this mixture has been studied for its potential use in controlling fungal infections in medical and veterinary applications.
Wirkmechanismus
Procymidone exerts its effects by inhibiting the synthesis of triglycerides in fungi, disrupting their cell membrane integrity and leading to cell death . Thiram acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components, leading to the disruption of fungal cell metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to procymidone include iprodione and vinclozolin, which are also dicarboximide fungicides. Similar compounds to thiram include ziram and ferbam, which are also dithiocarbamate fungicides.
Uniqueness: Procymidone-thiram mixture is unique in its broad-spectrum activity against a wide range of fungal pathogens, providing both preventive and curative actions. This combination also helps in managing resistance development in fungal populations, as the two fungicides have different modes of action.
Eigenschaften
CAS-Nummer |
110389-54-3 |
|---|---|
Molekularformel |
C19H23Cl2N3O4S2 |
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H11Cl2NO2.C6H12N2O2S2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9;1-7(2)5(9)11-12-6(10)8(3)4/h3-5H,6H2,1-2H3;1-4H3 |
InChI-Schlüssel |
ZGAQLKJGLHZPAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C.CN(C)C(=O)SSC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


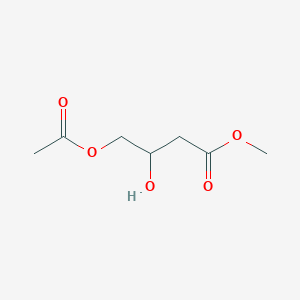
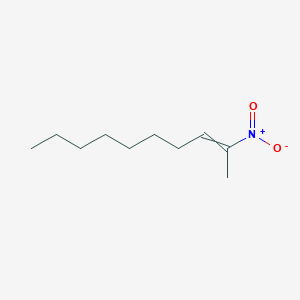
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

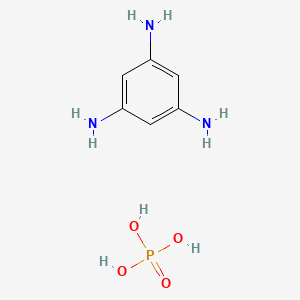

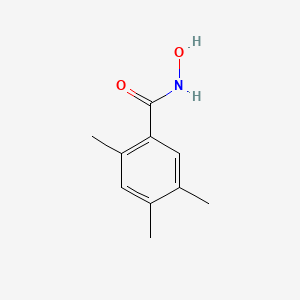
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
